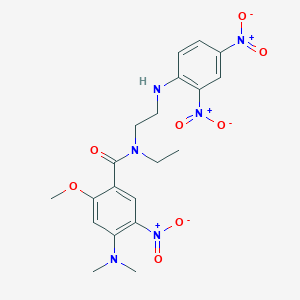

![molecular formula C11H7NO3S2 B413357 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid CAS No. 56661-83-7](/img/structure/B413357.png)

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid is a simple aromatic carboxylic acid which is a common component in many compounds. It’s an important precursor for the synthesis of many other organic substances . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The compound you mentioned seems to be a complex derivative of these two components.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoic acid portion of the molecule would contribute a carboxylic acid group, while the thiazole portion would contribute a heterocyclic ring containing nitrogen and sulfur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The compound might also exhibit strong absorption in the UV-vis region due to the conjugated system of the thiazole ring .Scientific Research Applications

Antifungal Agent Synthesis

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid and its derivatives have been investigated for their potential as antifungal agents. For instance, derivatives of 2-mercapto-benzothiazole, a related compound, have shown inhibitory effects against various fungal species, indicating their potential in antifungal applications (Thalij, Al-badrany, & Al-Juboury, 2015).

Antimicrobial Activities

Compounds related to 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid have been synthesized and tested for their antimicrobial properties. Notably, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have exhibited significant antimicrobial activity against human epidemic-causing bacterial strains (Mishra et al., 2019).

Synthesis of Heterocyclic Compounds

This compound has been used in the synthesis of various heterocyclic compounds, such as 2-(N-arylhydrazono)-1-benzothiophen-3-ones. These compounds are significant for their potential applications in materials science and pharmaceuticals (Zahra, Abu Thaher, El-Abadelah, & Boese, 2003).

Synthesis of Acid Amides

2-Mercapto benzoic acid, a related compound, has been utilized to synthesize various acid amides. These compounds have been tested as fungicides, suggesting the utility of these compounds in agricultural applications (Nandi & Dash, 1976).

Preparation of 2-Thiazolines

In a study, chiral 2-thiazolines were prepared using a compound structurally similar to 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid. These 2-thiazolines have potential applications in various chemical reactions and as intermediates in organic synthesis (Aitken, Armstrong, Galt, & Mesher, 1997).

Synthesis of Novel Spiroxindole Derivatives

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid has also been involved in the synthesis of novel spiroxindole derivatives through 1,3-dipolar cycloaddition reactions. These compounds are significant for their potential pharmaceutical applications (Poomathi et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-3-1-2-4-7(6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVBAFTXLZKMIP-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

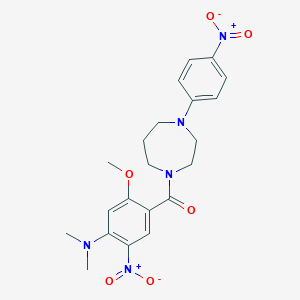

![4-{2-[(2-Methyl-2-phenylcyclopropyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B413280.png)

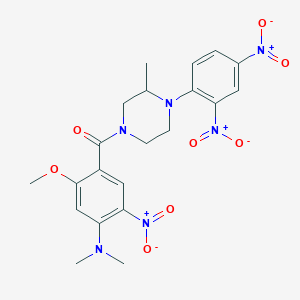

![5-(3,4-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B413281.png)

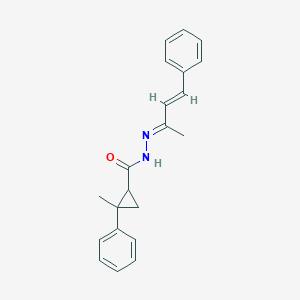

![4-(dimethylamino)-2-methoxy-5-nitro-N-[2-(2-nitro-5-pyrrolidin-1-ylanilino)ethyl]benzamide](/img/structure/B413284.png)

![[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B413287.png)

![2-[2-(4-chlorophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B413291.png)

![3-ethyl-5-[2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B413293.png)

![N-[5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-N-(6-methylpyridin-2-yl)amine](/img/structure/B413295.png)